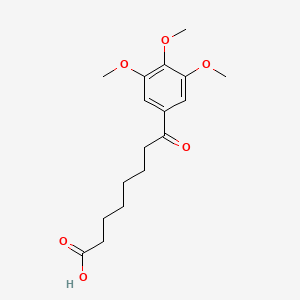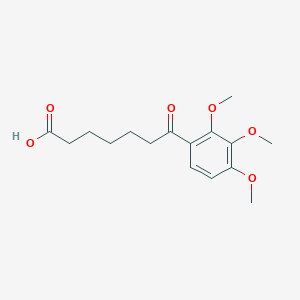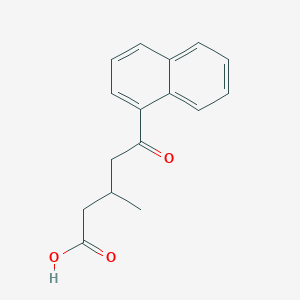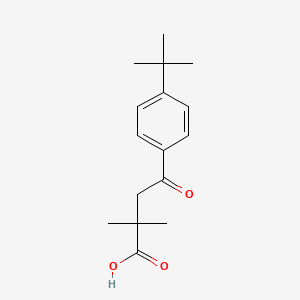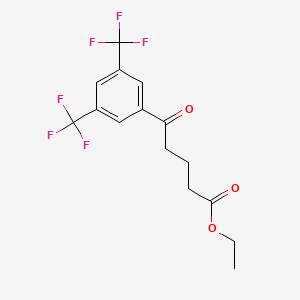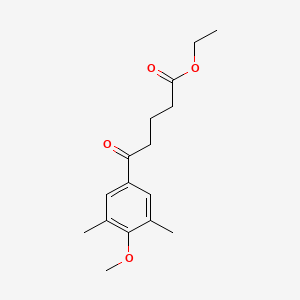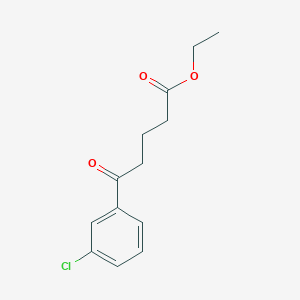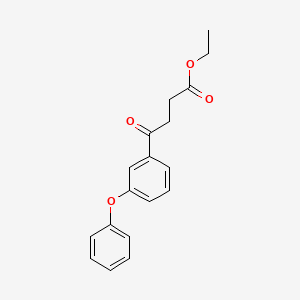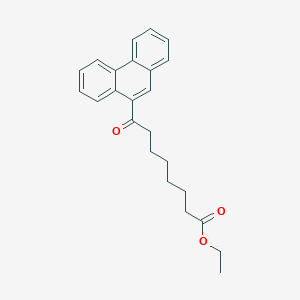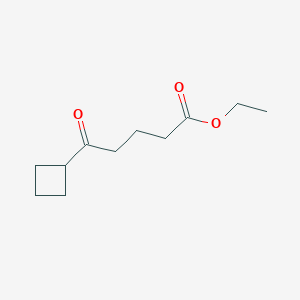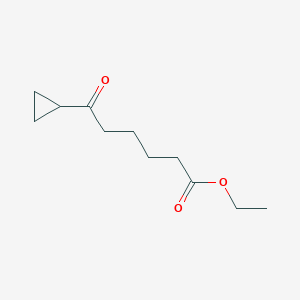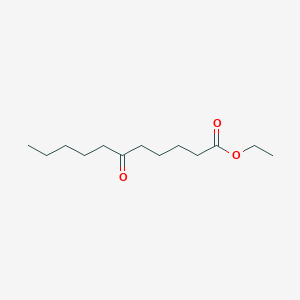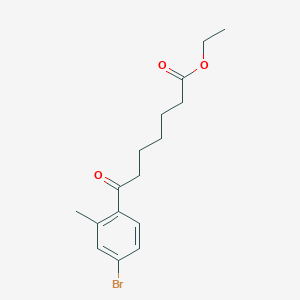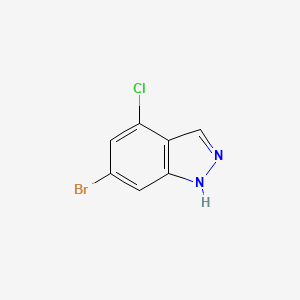
6-Bromo-4-chloro-1H-indazole
概要
説明
6-Bromo-4-chloro-1H-indazole is a halogenated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrrole ring fused to a benzene ring, and the addition of halogens like bromine and chlorine can significantly alter their chemical and physical properties, as well as their biological activities. Although the provided papers do not directly discuss 6-Bromo-4-chloro-1H-indazole, they do provide insights into similar compounds, which can be used to infer some of the properties and reactivities of the compound .
Synthesis Analysis
The synthesis of halogenated indazoles typically involves the construction of the indazole core followed by halogenation. For example, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the preparation from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . Similarly, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is synthesized from available chemicals, suggesting a multi-step synthesis involving halogenation at specific positions on the heterocyclic ring . These methods may be adapted for the synthesis of 6-Bromo-4-chloro-1H-indazole by choosing appropriate starting materials and reaction conditions to introduce the bromo and chloro substituents at the desired positions on the indazole ring.
Molecular Structure Analysis
The molecular structure of halogenated indazoles is characterized by the presence of a nitrogen atom within the five-membered pyrrole ring, which is fused to a benzene ring. The addition of halogens to the indazole core influences the electronic distribution and can affect the molecule's reactivity. For instance, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione shows that the molecule crystallizes in the monoclinic space group with specific unit cell dimensions . Although the exact structure of 6-Bromo-4-chloro-1H-indazole is not provided, it can be inferred that the presence of bromine and chlorine would lead to a dense, polarizable molecule with distinct electronic properties.
Chemical Reactions Analysis
Halogenated indazoles can participate in various chemical reactions, particularly in cross-coupling reactions to create more complex molecules. The paper discussing 4-bromomethyl-2-chlorooxazole describes palladium-catalyzed cross-coupling reactions, which are a cornerstone in the synthesis of substituted heterocycles . These reactions, such as Stille and Suzuki couplings, could potentially be applied to 6-Bromo-4-chloro-1H-indazole to introduce additional functional groups at the halogenated positions, thereby expanding the compound's chemical diversity.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indazoles are influenced by their molecular structure. The presence of halogens contributes to the compound's melting point, solubility, and stability. For example, the crystal packing of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is stabilized by hydrogen bonds and π-stacking interactions . These interactions are crucial for the compound's solid-state properties and could also affect the solubility and melting point of 6-Bromo-4-chloro-1H-indazole. Additionally, the electronic properties, such as the electrostatic surface potential, are affected by the halogen atoms and can be analyzed using computational methods like density functional theory .
科学的研究の応用
Application 1: Anticancer, Antiangiogenic, and Antioxidant Agents
- Summary of the Application: A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The synthesized compounds were assessed for their ability to hinder the viability of three human cancer cells lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) .
- Methods of Application or Experimental Procedures: The compounds were tested using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . They were also screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
- Results or Outcomes: Among the compounds screened, 11c and 11d showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . Compound 11c was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF, whereas 11d showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .
Application 2: Synthesis of Indazoles
- Summary of the Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Methods of Application or Experimental Procedures: The synthesis of 1H- and 2H-indazoles has been achieved through various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes: The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
Application 3: Intermediate in Organic Synthesis
- Summary of the Application: 4-Bromo-6-chloro-1H-indazole is used as an intermediate in the preparation of formaldoxime and hydrazine .
- Methods of Application or Experimental Procedures: It is prepared by diazotizing 4-chloro-2-fluoroaniline with sodium nitrite and nitrite . The product can be purified by recrystallization from water or ethanol .
- Results or Outcomes: The successful synthesis of 4-Bromo-6-chloro-1H-indazole provides a useful intermediate for further chemical reactions .
Application 4: Synthesis of 1H- and 2H-indazoles
- Summary of the Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Methods of Application or Experimental Procedures: The synthesis of 1H- and 2H-indazoles has been achieved through various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes: The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
Application 5: Intermediate in Organic Synthesis
- Summary of the Application: 4-Bromo-6-chloro-1H-indazole is used as an intermediate in the preparation of formaldoxime and hydrazine .
- Methods of Application or Experimental Procedures: It is prepared by diazotizing 4-chloro-2-fluoroaniline with sodium nitrite and nitrite . The product can be purified by recrystallization from water or ethanol .
- Results or Outcomes: The successful synthesis of 4-Bromo-6-chloro-1H-indazole provides a useful intermediate for further chemical reactions .
Safety And Hazards
The safety information for 6-Bromo-4-chloro-1H-indazole includes several hazard statements: H302-H315-H319-H332-H3351. Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation4.
将来の方向性
6-Bromo-4-chloro-1H-indazole has been used in the synthesis of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives, which have been evaluated for anticancer, antiangiogenic, and antioxidant activities5. This suggests potential future directions in the development of new therapeutic agents.
特性
IUPAC Name |
6-bromo-4-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPLQILACEGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646163 | |
| Record name | 6-Bromo-4-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-1H-indazole | |
CAS RN |
885518-99-0 | |
| Record name | 6-Bromo-4-chloro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



